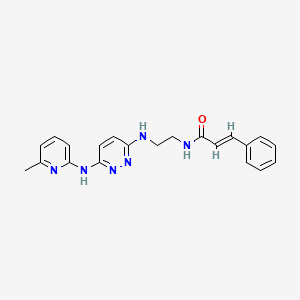

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-6-5-9-19(24-16)25-20-12-11-18(26-27-20)22-14-15-23-21(28)13-10-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,22,26)(H,23,28)(H,24,25,27)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENPPSPWVAGLIO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions. One common route starts with the preparation of the 6-methylpyridin-2-ylamine, which is then reacted with pyridazine derivatives under controlled conditions to form the intermediate. This intermediate is subsequently coupled with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Reaction Conditions:

Step 1: Synthesis of 6-methylpyridin-2-ylamine from 2-amino-6-methylpyridine.

Step 2: Coupling of 6-methylpyridin-2-ylamine with pyridazine derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Step 3: Final coupling with cinnamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridazinyl or pyridinyl derivatives.

Scientific Research Applications

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in recent literature and patents. Key comparisons are summarized below:

Key Structural Differences and Implications

Cinnamamide vs. Acrylamide Backbone: The target compound’s cinnamamide group (vs. The ethylamine linker in the target compound replaces the N-propyl group in 4212, which could reduce steric hindrance and improve solubility .

Pyridazine vs. Pyridine Modifications: The 6-methylpyridin-2-ylamino substituent in the target compound differs from the trifluoromethyl pyridine in ’s ATX inhibitor. This substitution likely reduces electronegativity, altering interactions with hydrophobic binding pockets .

Biological Target Specificity :

- Unlike the ATX inhibitor in , the target compound lacks a spirocyclic scaffold, suggesting divergent target engagement (e.g., kinases vs. autotaxin) .

- Compared to the dual COX-2/5-LOX inhibitor (6y), the absence of an indole or chlorobenzoyl group in the target compound implies a different mechanism of action .

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s cinnamamide derivatives, involving condensation of oxazolone intermediates with amines .

- Predicted Pharmacokinetics : Computational models (e.g., SwissADME) suggest moderate solubility (LogP ~3.2) and high plasma protein binding (>90%) due to aromaticity, comparable to 4212 .

- Biological Data Gaps: While ’s ATX inhibitor shows nanomolar potency, the target compound’s activity remains unverified. In vitro assays against kinases (e.g., JAK2, EGFR) are recommended to validate hypotheses .

Biological Activity

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic compound that combines elements of pyridazine and cinnamide structures. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activities. The molecular formula is , and it has a molecular weight of 364.48 g/mol. The presence of the cinnamide moiety is significant as it is known for various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cinnamamide exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against clinical strains of Staphylococcus and Enterococcus species .

Table 1: Antimicrobial Activity of Cinnamide Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 16d | Staphylococcus aureus | 1 |

| 16e | Enterococcus faecalis | 4 |

Anticancer Activity

The anticancer potential of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide has been evaluated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values below 10 µg/mL against HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cancer cell lines .

Table 2: Cytotoxicity of Cinnamide Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 16c | HeLa | <10 |

| 16d | SKOV-3 | <10 |

| 16f | MCF-7 | >60 |

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods revealed that certain derivatives of cinnamamide demonstrate strong free radical scavenging activities. For example, compounds exhibited IC50 values of 310.50 µg/mL in DPPH assays, indicating their potential as antioxidant agents .

The biological activities of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The interaction with bacterial cell membranes leads to disruption and permeabilization, inhibiting growth.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle proteins.

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress in cells.

Case Studies

A case study involving the synthesis and evaluation of similar compounds highlighted the structure–activity relationship (SAR). It was observed that modifications at the amine nitrogen significantly influenced the binding affinity to target receptors, suggesting that careful design can enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.